2-Iodo-4-methoxy-1,3-dimethylbenzene
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Overview
Description
2-Iodo-4-methoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C9H11IO. It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-methoxy-1,3-dimethylbenzene typically involves the iodination of 4-methoxy-1,3-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide . The reaction conditions often require a solvent such as acetic acid and a temperature range of 0-25°C to ensure selective iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, aldehydes, acids, and hydrogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Iodo-4-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its unique reactivity.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-4-methoxy-1,3-dimethylbenzene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic attack. These interactions lead to the formation of reactive intermediates that can further react to form the final products .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1,3-dimethylbenzene
- 4-Methoxy-1,3-dimethylbenzene
- 2-Iodo-4-methylphenol
Uniqueness
Compared to similar compounds, 2-iodo-4-methoxy-1,3-dimethylbenzene is unique due to the presence of both iodine and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
3-iodo-1-methoxy-2,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQOGZROQJDFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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